molecular formula C13H18N4O3S B2355813 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1898557-45-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2355813
CAS No.: 1898557-45-3
M. Wt: 310.37
InChI Key: ITLGNTRBCITLRM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

Research by Choi and Jung (2004) explored the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units. These polymers exhibited enhanced thermal stability and excellent solubility, with glass transition temperatures between 225 and 285°C. Their amorphous nature and layered structures suggest potential applications in high-performance materials requiring thermal resistance and solubility in various solvents (Choi & Jung, 2004).

New Antiarrhythmic Agents

Hankovszky et al. (1986) synthesized N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, demonstrating their activity against aconitine-induced arrhythmia. This indicates the potential pharmacological relevance of structurally related carboxamide compounds in developing new therapeutic agents for arrhythmias (Hankovszky, Hideg, Bódi, & Frank, 1986).

Polyimides for Advanced Materials

Yang and Lin (1995) discussed the syntheses and properties of aromatic polyamides and polyimides based on bis[4-(4-aminophenoxy)phenyl]phthalimidine. These materials were noted for their excellent solubility in polar solvents and high thermal stability, making them suitable for the creation of transparent and flexible films for electronic and aerospace applications (Yang & Lin, 1995).

Derivatives of Pyrimidines and Purines

Harnden, Jarvest, and Parratt (1992) prepared pyrrolidin-1-yl derivatives of pyrimidines and purines as analogues of 2′,3′-dideoxynucleotides. This work underlines the importance of such derivatives in nucleoside and nucleotide analog research, potentially impacting antiviral and anticancer drug development (Harnden, Jarvest, & Parratt, 1992).

Novel Polyimides for High-Performance Applications

Wang et al. (2006) synthesized novel polyimides from pyridine-bridged aromatic dianhydride and various diamines. These polyimides demonstrated outstanding mechanical properties, thermal stability, and solubility in aprotic solvents, indicating potential uses in high-performance engineering and electronics (Wang et al., 2006).

Mechanism of Action

Target of Action

The primary targets of the compound N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide are currently unknown. The compound is structurally related to dithiocarbamates

Mode of Action

Based on its structural similarity to dithiocarbamates , it may interact with its targets through a similar mechanism. Dithiocarbamates are known to chelate metal ions, which can disrupt the function of metal-dependent enzymes .

Biochemical Pathways

Dithiocarbamates, to which this compound is structurally related, are known to affect various biochemical pathways due to their ability to chelate metal ions . This can disrupt the function of metal-dependent enzymes, affecting a wide range of biochemical pathways.

Pharmacokinetics

The solubility of the compound and its stability in various solvents could potentially affect its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Based on its structural similarity to dithiocarbamates , it may have similar effects, such as disrupting the function of metal-dependent enzymes.

Action Environment

The action of N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide can be influenced by various environmental factors. For example, the solubility of the compound in various solvents can affect its bioavailability . Additionally, the stability of the compound in different pH environments could potentially affect its efficacy and stability .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-13(16-10-3-6-21(19,20)8-10)11-7-12(15-9-14-11)17-4-1-2-5-17/h7,9-10H,1-6,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLGNTRBCITLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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